molecular formula C17H11N3OS B12167603 1-(Benzothiazole-6-ylazo)-2-naphthol CAS No. 379254-05-4

1-(Benzothiazole-6-ylazo)-2-naphthol

Cat. No.: B12167603
CAS No.: 379254-05-4
M. Wt: 305.4 g/mol
InChI Key: OLHPMPXFFQXOPU-UHFFFAOYSA-N
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Description

1-(Benzothiazole-6-ylazo)-2-naphthol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a benzothiazole moiety with a naphthol group through an azo linkage. It is commonly used in various applications, including dyeing textiles and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzothiazole-6-ylazo)-2-naphthol typically involves the diazotization of 6-amino-benzothiazole followed by coupling with 2-naphthol. The reaction conditions generally include:

    Diazotization: 6-amino-benzothiazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium (usually sodium hydroxide solution) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzothiazole-6-ylazo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(Benzothiazole-6-ylazo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The mechanism of action of 1-(Benzothiazole-6-ylazo)-2-naphthol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function. In biological systems, it can interfere with cellular processes by binding to proteins and nucleic acids, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzothiazole-2-ylazo)-2-naphthol
  • 1-(Benzothiazole-4-ylazo)-2-naphthol
  • 1-(Benzothiazole-5-ylazo)-2-naphthol

Uniqueness

1-(Benzothiazole-6-ylazo)-2-naphthol is unique due to its specific substitution pattern on the benzothiazole ring, which influences its chemical reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in applications where specific dyeing properties or biological activities are required.

Properties

CAS No.

379254-05-4

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yldiazenyl)naphthalen-2-ol

InChI

InChI=1S/C17H11N3OS/c21-15-8-5-11-3-1-2-4-13(11)17(15)20-19-12-6-7-14-16(9-12)22-10-18-14/h1-10,21H

InChI Key

OLHPMPXFFQXOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)N=CS4)O

Origin of Product

United States

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